3-Chloro-1-(3,4-difluorophenyl)-1-propanone
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Overview
Description
3-Chloro-1-(3,4-difluorophenyl)-1-propanone is an organic compound with the molecular formula C9H7ClF2O. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(3,4-difluorophenyl)-1-propanone typically involves the reaction of 3,4-difluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation enhances efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(3,4-difluorophenyl)-1-propanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted derivatives like 3-amino-1-(3,4-difluorophenyl)-1-propanone.
Reduction: 3-Chloro-1-(3,4-difluorophenyl)-1-propanol.
Oxidation: 3-Chloro-1-(3,4-difluorophenyl)propanoic acid.
Scientific Research Applications
3-Chloro-1-(3,4-difluorophenyl)-1-propanone is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of drugs targeting various diseases, including cardiovascular and inflammatory conditions.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(3,4-difluorophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include covalent bonding with active site residues or non-covalent interactions with binding pockets .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(3,4-difluorophenyl)-2-propanone
- 3-Chloro-1-(3,4-difluorophenyl)-1-butanone
- 3-Chloro-1-(3,4-difluorophenyl)-1-pentanone
Uniqueness
3-Chloro-1-(3,4-difluorophenyl)-1-propanone is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chloro and difluorophenyl groups enhances its utility in synthesizing diverse chemical entities .
Properties
Molecular Formula |
C9H7ClF2O |
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Molecular Weight |
204.60 g/mol |
IUPAC Name |
3-chloro-1-(3,4-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7ClF2O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2 |
InChI Key |
FTSSDMQGEYYVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)F)F |
Origin of Product |
United States |
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